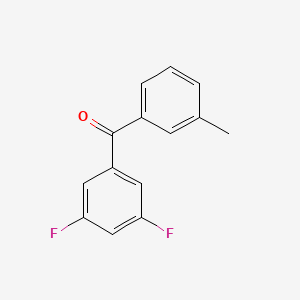

3,5-Difluoro-3'-methylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHULHAVAVOBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374268 | |

| Record name | 3,5-Difluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-06-9 | |

| Record name | 3,5-Difluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-3'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Difluoro-3'-methylbenzophenone, a valuable building block in medicinal chemistry and materials science. This document outlines a detailed and optimized synthetic protocol via Friedel-Crafts acylation, offering insights into the reaction mechanism, experimental setup, purification techniques, and characterization of the final product. The causality behind experimental choices is explained to equip researchers with the knowledge to adapt and troubleshoot the synthesis. This guide is intended for professionals in chemical research and drug development seeking a practical and scientifically rigorous resource for the preparation of this and similar diarylketones.

Introduction: The Significance of Fluorinated Benzophenones

Benzophenone and its derivatives are a critical class of compounds with wide-ranging applications, serving as photoinitiators, fragrances, and, most importantly, as key intermediates in the synthesis of pharmaceuticals. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This compound, with its specific substitution pattern, represents a versatile scaffold for the development of novel therapeutic agents and advanced materials. The strategic placement of the difluoro and methyl groups allows for fine-tuning of electronic and steric properties, making it a desirable precursor for structure-activity relationship (SAR) studies in drug discovery.

Retrosynthetic Analysis and Strategic Approach

The most direct and industrially scalable approach to the synthesis of diaryl ketones is the Friedel-Crafts acylation. A retrosynthetic analysis of the target molecule, this compound, reveals two potential bond disconnections around the central carbonyl group, leading to two possible synthetic routes:

-

Route A: Acylation of 1,3-difluorobenzene with 3-methylbenzoyl chloride.

-

Route B: Acylation of toluene with 3,5-difluorobenzoyl chloride.

While both routes are theoretically plausible, Route A is the preferred synthetic strategy. The methyl group on toluene is an activating, ortho-, para-director in electrophilic aromatic substitution. Therefore, Route B would yield a mixture of isomers, primarily the 2'-methyl and 4'-methyl products, with the desired 3'-methyl isomer being a minor component, necessitating a challenging purification process. In contrast, the fluorine atoms in 1,3-difluorobenzene are deactivating but direct the incoming electrophile to the positions ortho and para to them (positions 2, 4, and 6). Acylation at the 4-position is sterically favored, leading to the desired product with high regioselectivity.

Synthesis of Starting Materials

Preparation of 3-Methylbenzoyl Chloride

3-Methylbenzoyl chloride can be readily prepared from 3-methylbenzoic acid (m-toluic acid) by reaction with thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution, add 3-methylbenzoic acid (1.0 eq).

-

Slowly add thionyl chloride (1.5 eq) to the flask at room temperature with stirring.

-

A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.[1]

-

Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

The excess thionyl chloride can be removed by distillation.

-

The resulting 3-methylbenzoyl chloride is typically of sufficient purity for the subsequent Friedel-Crafts reaction. If necessary, it can be further purified by vacuum distillation.

Availability of 1,3-Difluorobenzene

1,3-Difluorobenzene is a commercially available reagent. Should a laboratory-scale synthesis be required, it can be prepared from 3,5-difluoroaniline via a Sandmeyer-type reaction, although this route involves the handling of potentially hazardous diazonium salts.[2]

Detailed Synthesis of this compound via Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is the most common and effective catalyst for this transformation.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Cool the suspension of AlCl₃ in the solvent to 0 °C using an ice bath. Slowly add a solution of 3-methylbenzoyl chloride (1.0 eq) in the same dry solvent to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes. The formation of the acylium ion complex is exothermic.[3]

-

Following the addition of the acyl chloride, add 1,3-difluorobenzene (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (to hydrolyze the aluminum chloride complex and dissolve any remaining aluminum salts). This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

Extraction: Transfer the quenched reaction mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the solvent (DCM or DCE) two more times. Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed to obtain the pure this compound.[4][5]

Table 1: Reagent Quantities and Properties

| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents | Density (g/mL) | Volume/Mass |

| 1,3-Difluorobenzene | 114.09 | 0.11 | 1.1 | 1.29 | (Calculated) |

| 3-Methylbenzoyl chloride | 154.59 | 0.10 | 1.0 | 1.173 | (Calculated) |

| Aluminum Chloride | 133.34 | 0.12 | 1.2 | - | (Calculated) |

Alternative Synthetic Routes

While Friedel-Crafts acylation is the most direct method, other modern cross-coupling reactions can also be employed for the synthesis of this compound, particularly when functional group tolerance is a concern.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organohalide. For the synthesis of the target molecule, this would involve the coupling of 3,5-difluorophenylboronic acid with 3-methylbenzoyl chloride.

Grignard Reaction

The reaction of a Grignard reagent with an aldehyde followed by oxidation of the resulting secondary alcohol provides another route to ketones. In this case, 3,5-difluorophenylmagnesium bromide would be reacted with 3-methylbenzaldehyde to form (3,5-difluorophenyl)(m-tolyl)methanol, which would then be oxidized to the desired benzophenone.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the 3,5-difluorophenyl ring will appear as multiplets with characteristic fluorine coupling. The protons of the m-tolyl ring will show distinct signals, and a singlet for the methyl group protons around 2.4 ppm. |

| ¹³C NMR | The carbonyl carbon will appear around 195 ppm. Carbons attached to fluorine will show large C-F coupling constants. |

| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch is expected in the range of 1650-1670 cm⁻¹. C-F stretching bands will be observed in the fingerprint region (1100-1300 cm⁻¹).[6][7] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₄H₁₀F₂O) should be observed, along with characteristic fragmentation patterns for benzophenones.[8] |

Safety Considerations

-

Friedel-Crafts Acylation: This reaction is exothermic and generates corrosive HCl gas. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Aluminum chloride is highly hygroscopic and reacts violently with water.

-

Reagents: 3-Methylbenzoyl chloride is corrosive and a lachrymator. 1,3-Difluorobenzene is flammable. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted before use.

-

Workup: The quenching of the reaction mixture with ice/acid is highly exothermic and should be done slowly and cautiously.

Conclusion

The synthesis of this compound is most efficiently and regioselectively achieved via the Friedel-Crafts acylation of 1,3-difluorobenzene with 3-methylbenzoyl chloride. This guide provides a detailed, step-by-step protocol, along with the underlying chemical principles and safety considerations, to enable researchers to successfully synthesize this valuable compound. The alternative synthetic strategies outlined offer flexibility for specific research needs. Proper characterization using the spectroscopic methods described is crucial to confirm the identity and purity of the final product.

References

- U.S. Patent 5,294,742A, "Process for preparing 3,5-difluoroaniline," issued March 15, 1994.

- Chinese Patent CN112778090A, "Preparation method of 3, 5-difluorophenol," issued May 11, 2021.

-

"Friedel Crafts Acylation of Benzene," Chemguide.co.uk. [Online]. Available: [Link].

- "Synthesis of fluorinated benzophenones for biological activity probing," Macquarie University Research PURE, 2019.

-

"A Process For Preparation Of 3,5 Difluorobenzyl Derivatives," Quick Company. [Online]. Available: [Link].

-

"Synthesis of fluorinated benzophenones and phenylcoumarins," ResearchSpace@UKZN. [Online]. Available: [Link].

-

"Synthesis of m-tolyl difluoromethyl ether," PrepChem.com. [Online]. Available: [Link].

- "The synthetic method of 2,4 difluoro benzene methanamines," Google P

-

"Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Correlation Of v C[dbnd]O Of Substituted Benzophenone-ketyls With The Hueckel P C[dbnd]O Bond Order," Taylor & Francis Online. [Online]. Available: [Link].

- "Substituted benzophenone and preparation method thereof," Google P

-

"Friedel Crafts reaction/Acylation of toluene," YouTube. [Online]. Available: [Link].

-

"Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution," National Center for Biotechnology Information. [Online]. Available: [Link].

-

"The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl," JMU Scholarly Commons. [Online]. Available: [Link].

- "Method for purifying and separating benzophenone," Google P

-

"IR and H-NMR analysis of benzophenone," Chemistry Stack Exchange. [Online]. Available: [Link].

-

"Benzophenone," NIST WebBook. [Online]. Available: [Link].

-

"Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation," The Royal Society of Chemistry. [Online]. Available: [Link].

-

"Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry," Analytical Methods. [Online]. Available: [Link].

-

"FT-IR spectra of benzophenone-containing PSEBS during...," ResearchGate. [Online]. Available: [Link].

- "New process for manufacture of fluorinated benzenes and fluorinated benzophenones, and derivatives thereof," Google P

-

"MSBNK-Fac_Eng_Univ_Tokyo-JP001010," MassBank. [Online]. Available: [Link].

-

"Friedel Crafts Acylation of Benzene Reaction Mechanism," YouTube. [Online]. Available: [Link].

-

"Substituted benzophenone imines for COF synthesis via formal transimination," CORE. [Online]. Available: [Link].

-

"Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS," LC-MS/MS. [Online]. Available: [Link].

- "Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone," Google P

-

"Friedel-Crafts Reactions," Chemistry LibreTexts. [Online]. Available: [Link].

-

"Conformations of substituted benzophenones," ResearchGate. [Online]. Available: [Link].

-

"12.8: Infrared Spectra of Some Common Functional Groups," Chemistry LibreTexts. [Online]. Available: [Link].

-

"Synthesis of fluorine-containing prenylated benzophenones," ResearchGate. [Online]. Available: [Link].

- "WO2001051440A1 - A process for the preparation of substituted benzophenones," Google P

-

"Experiment 1: Friedel-Crafts Acylation," University of Missouri-St. Louis. [Online]. Available: [Link].

-

"3,5-Difluoro-4-methylbenzoic acid," PubChem. [Online]. Available: [Link].

-

"IR and H-NMR analysis of benzophenone," Chemistry Stack Exchange. [Online]. Available: [Link].

-

"Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry," ACS Publications. [Online]. Available: [Link].

Sources

- 1. massbank.eu [massbank.eu]

- 2. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]

- 5. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 3,5-Difluoro-3'-methylbenzophenone: A Technical Guide

Part 1: Core Directive & Executive Summary[1]

This guide provides a rigorous framework for the spectroscopic identification and validation of 3,5-Difluoro-3'-methylbenzophenone (C₁₄H₁₀F₂O, MW: 232.23 g/mol ).[1] As a structural hybrid of electron-deficient fluorinated aromatics and electron-rich alkylated systems, this compound serves as a critical bioisostere in kinase inhibitor scaffolds and a photo-labile probe in affinity labeling.[1]

The Challenge: The symmetry of the 3,5-difluoro ring combined with the meta-substitution of the methyl group creates complex spin systems in NMR and specific fragmentation patterns in MS.[1] This guide moves beyond static data, offering a dynamic protocol for validating structural integrity against common synthetic impurities.[1]

Part 2: Synthesis Context & Impurity Profile[1]

To interpret spectra accurately, one must understand the genesis of the sample.[1] This compound is typically synthesized via Friedel-Crafts Acylation or Suzuki-Miyaura Cross-Coupling .[1]

-

Primary Route: Reaction of 3,5-difluorobenzoyl chloride with toluene (Friedel-Crafts) or 3,5-difluorophenylboronic acid with 3-methylbenzoyl chloride (Suzuki).[1]

-

Critical Impurities:

Part 3: Mass Spectrometry (MS) – The Fingerprint[1]

Methodology: Electron Impact (EI) at 70 eV is the gold standard for structural elucidation of benzophenones due to predictable

Fragmentation Logic

The molecular ion (

-

Pathway A: Cleavage yielding the 3,5-difluorobenzoyl cation (m/z 141).[1]

-

Pathway B: Cleavage yielding the 3-methylbenzoyl cation (m/z 119).[1]

Visualization of Fragmentation (Graphviz)[1]

Figure 1: EI-MS Fragmentation pathway showing primary

Data Summary Table: Mass Spectrometry

| m/z | Ion Identity | Relative Abundance (Est.) | Diagnostic Value |

| 232 | Molecular Ion ( | 40-60% | Confirms MW; odd electron species.[1] |

| 141 | 3,5-Difluorobenzoyl cation | 100% (Base Peak) | Diagnostic for 3,5-F₂ ring; stabilized by resonance.[1] |

| 119 | 3-methylbenzoyl cation | 80-90% | Diagnostic for 3-Me ring.[1][3] |

| 113 | 3,5-Difluorophenyl cation | 30-50% | Secondary fragment (loss of CO from m/z 141).[1] |

| 91 | Tropylium ion ( | 60-80% | Classic alkyl-benzene marker; derived from m/z 119.[1] |

Part 4: Infrared Spectroscopy (IR) – Functional Group Validation

Methodology: ATR-FTIR (Attenuated Total Reflectance) on solid/oil neat sample.[1]

The carbonyl stretch is the anchor point.[1] Electron-withdrawing fluorine atoms on one ring will shift the

-

Carbonyl Stretch (

): Expect 1665 ± 5 cm⁻¹ .[1] The inductive effect of 3,5-difluoro substitution dominates, stiffening the C=O bond.[1] -

C-F Stretch: Strong bands in the 1100–1250 cm⁻¹ region.[1]

-

Aromatic C-H:

Part 5: Nuclear Magnetic Resonance (NMR) – The Structural Proof[1]

This is the most critical section. The 3,5-difluoro substitution pattern creates a distinct splitting pattern due to Heteronuclear coupling (

H NMR (Proton)

Solvent: CDCl₃ (7.26 ppm ref).[1]

| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |

| H-4 | ~7.05 ppm | tt (Triplet of Triplets) | Para to C=O, flanked by two F. | |

| H-2, H-6 | ~7.35 ppm | dd (Doublet of Doublets) | Ortho to C=O, Ortho to F. | |

| H-2' | ~7.65 ppm | s (broad) | - | Ortho to C=O, Ortho to Me.[1] |

| H-6' | ~7.55 ppm | d | Ortho to C=O. | |

| H-4' | ~7.40 ppm | d | Para to C=O. | |

| H-5' | ~7.38 ppm | t | Meta to C=O.[1] | |

| -CH₃ | 2.42 ppm | s | - | Methyl group.[1] |

Expert Insight: The signal for H-4 is the most diagnostic.[1] It appears as a triplet due to coupling with two equivalent fluorine atoms (

F NMR (Fluorine)

Solvent: CDCl₃.[1]

-

Shift: -109.0 to -110.0 ppm .

-

Pattern: Triplet (or dd appearing as t) due to coupling with H-2, H-6 and H-4.[1]

-

Integration: Validates the presence of 2 equivalent fluorine atoms.[1][5]

Visualization of H-4 Coupling Tree (Graphviz)

Figure 2: Splitting tree for the H-4 proton located between two fluorine atoms.

Part 6: Experimental Validation Protocol

To ensure "Trustworthiness" in your data, follow this self-validating protocol:

-

Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl₃. Ensure the solution is clear (filter if necessary to remove inorganic salts from synthesis).[1]

-

Run ¹H NMR:

-

Run ¹⁹F NMR:

-

Run GC-MS:

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzophenone derivatives.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

-

Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Standard reference for J-coupling values in fluorinated aromatics).

-

PubChem. Compound Summary for 3,5-Difluorobenzophenone. National Library of Medicine.[1] Available at: [Link][1]

Sources

- 1. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Difluorobenzophenone | C13H8F2O | CID 9582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR [m.chemicalbook.com]

- 4. Benzophenone(119-61-9) IR Spectrum [chemicalbook.com]

- 5. learning.sepscience.com [learning.sepscience.com]

- 6. 3,5-Difluorobenzaldehyde(32085-88-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the FT-IR Spectrum of 3,5-Difluoro-3'-methylbenzophenone

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3,5-Difluoro-3'-methylbenzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral acquisition and interpretation, offering field-proven insights into the vibrational characteristics of this complex molecule.

Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization

This compound is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a diaryl ketone core with both fluorine and methyl substitutions on the phenyl rings, necessitates robust analytical techniques for unambiguous identification and characterization. FT-IR spectroscopy serves as a powerful, non-destructive method to probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.[1]

The fundamental principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites it to a higher vibrational state. For a vibration to be IR active, it must induce a change in the molecule's dipole moment.[1] The resulting spectrum, a plot of infrared intensity versus wavenumber, reveals a pattern of absorption bands characteristic of specific bond types and structural motifs. This guide will detail a systematic approach to obtaining and interpreting the FT-IR spectrum of this compound, grounded in established spectroscopic principles.

Experimental Protocol: A Self-Validating System for Spectral Acquisition

The integrity of an FT-IR spectrum is fundamentally dependent on a well-designed experimental protocol. The following methodology is presented as a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation: The Critical First Step

Given that this compound is expected to be a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is the preferred method for sample preparation.

-

Rationale: ATR is a modern, reliable technique that requires minimal sample preparation, thereby reducing the potential for operator-induced variability. Unlike traditional methods like KBr pellets, ATR avoids issues with moisture and ensures uniform sample contact with the IR beam.

Step-by-Step Protocol:

-

Crystal Cleaning: The diamond crystal of the ATR accessory is meticulously cleaned with a suitable solvent (e.g., isopropanol) and allowed to air dry completely.

-

Background Spectrum: A background spectrum is collected to account for atmospheric H₂O and CO₂, as well as any intrinsic signals from the instrument.

-

Sample Application: A small, representative sample of this compound is placed directly onto the ATR crystal.

-

Pressure Application: Consistent pressure is applied to the sample using the ATR's anvil to ensure intimate contact between the sample and the crystal surface.

-

Spectrum Acquisition: The sample spectrum is then collected.

Instrumentation and Data Acquisition Parameters

A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

-

Rationale: The choice of these parameters is a balance between achieving a high signal-to-noise ratio and practical measurement time.

| Parameter | Recommended Setting | Rationale |

| Wavenumber Range | 4000 - 400 cm⁻¹ | This range covers the fundamental vibrations of most organic molecules. |

| Resolution | 4 cm⁻¹ | Provides sufficient detail to resolve key functional group bands without excessive noise. |

| Number of Scans | 32 | Co-adding multiple scans improves the signal-to-noise ratio. |

| Apodization | Happ-Genzel | A standard function that provides a good balance between peak shape and resolution. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for acquiring the FT-IR spectrum.

Caption: A flowchart of the FT-IR experimental workflow.

Predicted FT-IR Spectrum: Analysis and Interpretation

Key Structural Features and Expected Vibrational Modes

The molecule can be dissected into three key vibrating units:

-

The di-fluorinated phenyl ring .

-

The methyl-substituted phenyl ring .

-

The central carbonyl group (C=O) .

Detailed Band Assignments

The following table summarizes the predicted key absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Intensity | Comments |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of C-H bonds on the aromatic rings.[2][3] |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium to Weak | Arises from the methyl (CH₃) group on the second phenyl ring.[4] |

| ~1660 | Carbonyl (C=O) Stretch | Strong | This is a prominent and characteristic peak for diaryl ketones.[3][4][5] Conjugation with the aromatic rings slightly lowers the frequency compared to a simple ketone. |

| 1600 - 1450 | Aromatic C=C Stretch | Medium to Strong | Multiple bands are expected in this region due to the vibrations of the two aromatic rings.[3] |

| ~1350 | C-F Stretch | Strong | The C-F stretching vibrations in aromatic fluorides typically appear in this region and are usually strong. |

| 1300 - 1000 | In-plane C-H Bending | Medium | A complex region with multiple overlapping bands from both aromatic rings. |

| Below 900 | Out-of-plane C-H Bending | Medium to Strong | The substitution pattern on the aromatic rings will influence the exact position of these bands. |

In-depth Analysis of Key Regions

-

The Carbonyl (C=O) Stretch: For benzophenone, the C=O stretch appears around 1654 cm⁻¹.[4][5] The electronic effects of the substituents in this compound will slightly modulate this frequency. The electron-withdrawing fluorine atoms are expected to have a minimal effect due to their meta position relative to the carbonyl group.

-

Aromatic C-H and C=C Vibrations: The region between 3100-3000 cm⁻¹ will contain peaks from the aromatic C-H stretching modes.[2][3] The aromatic C=C stretching vibrations will give rise to a series of bands between 1600 and 1450 cm⁻¹.[3]

-

The C-F Stretch: The presence of two fluorine atoms on one of the phenyl rings will result in strong absorption bands characteristic of C-F stretching, typically found in the 1350-1100 cm⁻¹ region for aryl fluorides.

-

Methyl Group Vibrations: The methyl group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations in the 2980-2850 cm⁻¹ range and bending vibrations at lower wavenumbers.[4]

Conclusion: A Vibrational Signature

The predicted FT-IR spectrum of this compound is characterized by a strong carbonyl absorption around 1660 cm⁻¹, multiple bands in the aromatic C-H and C=C stretching regions, and a strong, characteristic C-F stretching band. This in-depth guide provides a robust framework for the experimental acquisition and theoretical interpretation of the FT-IR spectrum of this and related substituted benzophenone molecules. The combination of a rigorous experimental protocol and a thorough understanding of group frequencies allows for the confident characterization of such complex molecules, which is indispensable in the fields of chemical research and drug development.

References

- FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (n.d.). Google Scholar.

-

IR Spectrum of Benzophenone and Triphenylmethanol. (2023, July 1). Brainly. Retrieved February 7, 2026, from [Link]

-

FT-IR spectra of benzophenone-containing PSEBS during... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Comparative FTIR spectra of benzophenone and the product of the... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Benzophenone. (n.d.). NIST WebBook. Retrieved February 7, 2026, from [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved February 7, 2026, from [Link]

-

The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. (2012). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

The Ubiquitous Scaffold: A Technical Guide to the Discovery and History of Substituted Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold, a seemingly simple diaryl ketone, has proven to be a remarkably versatile and enduring core in the landscape of chemical synthesis and drug discovery. Its unique structural and photochemical properties have paved the way for a vast array of substituted derivatives with significant applications across various scientific disciplines. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted benzophenones, from their early synthetic origins to their contemporary role as privileged structures in medicinal chemistry. We will delve into the key synthetic methodologies that have enabled the diversification of the benzophenone core, elucidate the mechanisms of action behind their diverse biological activities, and present a curated collection of experimental protocols and quantitative data to empower researchers in their own investigations. This guide is designed to be a definitive resource for scientists and professionals engaged in the exploration and application of this remarkable chemical entity.

A Journey Through Time: The Historical Trajectory of Benzophenone and its Derivatives

The story of benzophenone begins in the 19th century, with early reports of its synthesis. In 1874, Carl Graebe at the University of Königsberg described work with the parent benzophenone molecule.[1] However, it was the development of robust synthetic methods, most notably the Friedel-Crafts acylation , that truly unlocked the potential of this scaffold.[2] This reaction, allowing for the direct attachment of a benzoyl group to an aromatic ring, became a cornerstone of organic synthesis and provided a straightforward route to a wide variety of substituted benzophenones.

The 20th century witnessed the expansion of benzophenone's applications beyond the realm of pure synthesis. Its inherent ability to absorb UV radiation led to its widespread use as a photostabilizer in plastics, coatings, and sunscreens.[3] This photochemical property also established benzophenone as a valuable photosensitizer in various chemical reactions.

The latter half of the 20th century and the dawn of the 21st century marked a significant turning point, with the recognition of the benzophenone scaffold as a "privileged structure" in medicinal chemistry. Researchers discovered that by strategically modifying the phenyl rings with various substituents, they could create derivatives with a remarkable spectrum of biological activities. This realization sparked a surge in research, leading to the development of benzophenone-based compounds with anti-inflammatory, anticancer, neuroprotective, and antiparasitic properties, among others.[4] This guide will explore these therapeutic avenues in detail, highlighting key discoveries and the structure-activity relationships that govern their efficacy.

Timeline of Key Milestones:

-

1874: Carl Graebe reports on work with benzophenone.[1]

-

Late 19th Century: Development of the Friedel-Crafts acylation provides a versatile method for benzophenone synthesis.

-

Mid-20th Century: Benzophenones are widely adopted as UV filters and photosensitizers.

-

2003: Ottosen and coworkers report the potent anti-inflammatory effects of 4-aminobenzophenone derivatives, inhibiting TNF-α and IL-1β.[4]

-

2007: Shashikanth et al. synthesize benzoate-substituted benzophenones with anti-inflammatory activity using the Fries rearrangement.[4]

-

2009: Belluti and coworkers synthesize benzophenone analogues inspired by donepezil as acetylcholinesterase inhibitors for potential Alzheimer's disease treatment.[4]

-

2014: Khanum's research group synthesizes benzophenone-thiazole derivatives as VEGF-A inhibitors with potential anticancer activity.[4]

The Synthetic Arsenal: Crafting Substituted Benzophenones

The ability to synthesize a diverse library of substituted benzophenones is fundamental to exploring their structure-activity relationships. Several powerful synthetic methodologies have been developed and refined over the years, each offering distinct advantages in terms of substrate scope and functional group tolerance.

The Workhorse: Friedel-Crafts Acylation

The Friedel-Crafts acylation remains one of the most common and direct methods for the synthesis of benzophenones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with a benzoyl chloride or benzoic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism of Friedel-Crafts Acylation:

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation

Materials:

-

Anisole

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous AlCl₃ (1.1 eq) to anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add benzoyl chloride (1.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, add a solution of anisole (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 4-methoxybenzophenone.

Grignard Reaction: A Versatile Alternative

The Grignard reaction provides a powerful alternative for the synthesis of substituted benzophenones, particularly when the desired substitution pattern is not readily accessible via Friedel-Crafts acylation. This method involves the reaction of a Grignard reagent (an organomagnesium halide) with a benzoyl chloride or a benzaldehyde derivative.

Experimental Protocol: Synthesis of a Substituted Benzophenone via Grignard Reaction

Materials:

-

Substituted bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Benzoyl chloride or substituted benzaldehyde

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

Activate magnesium turnings (1.1 eq) in a flame-dried flask under an inert atmosphere.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of the substituted bromobenzene (1.0 eq) in anhydrous ether or THF dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the Grignard reagent has formed (the magnesium has dissolved), cool the solution to 0 °C.

-

Add a solution of the benzoyl chloride or substituted benzaldehyde (1.0 eq) in anhydrous ether or THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent to obtain the crude product.

-

If a benzaldehyde was used, the resulting secondary alcohol needs to be oxidized to the ketone using an appropriate oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation).

-

Purify the final product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions: Precision and Scope

Modern synthetic chemistry has embraced palladium-catalyzed cross-coupling reactions for their remarkable efficiency and functional group tolerance. The Suzuki-Miyaura coupling, in particular, has emerged as a powerful tool for the synthesis of biaryl ketones, including substituted benzophenones.

Experimental Protocol: Synthesis of a Substituted Benzophenone via Suzuki-Miyaura Coupling

Materials:

-

Aryl boronic acid

-

Substituted aryl halide (e.g., bromobenzophenone)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

Procedure:

-

To a reaction vessel, add the aryl boronic acid (1.2 eq), the substituted aryl halide (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).

-

Add the solvent and degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The Biological Arena: Substituted Benzophenones in Drug Discovery

The true power of the benzophenone scaffold lies in its ability to be tailored for specific biological targets. By strategically introducing different functional groups onto the phenyl rings, medicinal chemists have developed a plethora of derivatives with potent and selective activities.

Taming Inflammation: Benzophenones as Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key players in the inflammatory cascade. Several substituted benzophenones have been shown to exhibit significant anti-inflammatory activity, often through the inhibition of COX-1 and COX-2.[5]

Mechanism of Action: COX Inhibition

Caption: Inhibition of Prostaglandin Synthesis by Benzophenone Derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Benzophenone Derivatives

| Compound | R1 | R2 | R3 | R4 | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Ketoprofen | H | H | H | COOH | 2.5 | 0.5 | 5 | [5] |

| Compound A | Cl | H | H | H | >100 | 15.2 | >6.5 | [4] |

| Compound B | OCH₃ | H | H | H | 50.1 | 1.2 | 41.7 | [4] |

| Compound C | F | F | H | H | 12.5 | 0.19 | 65.8 | [4] |

Combating Neurodegeneration: Benzophenones in Alzheimer's Disease

Alzheimer's disease is a devastating neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and a decline in acetylcholine levels. Benzophenone derivatives have emerged as promising therapeutic agents by targeting key enzymes involved in the disease pathology, such as acetylcholinesterase (AChE).[4][6]

Mechanism of Action: Acetylcholinesterase Inhibition

By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Benzophenone Derivatives

| Compound | R-group on Benzophenone Core | AChE IC₅₀ (µM) | Reference |

| Compound 55 | N-benzyl-N-methylaminopropoxy | 0.46 | [4] |

| Compound 56 | N,N-diethylaminopropoxy | 0.57 | [4] |

| Compound 62 | Fluorinated derivative | 2.52 | [4] |

The Fight Against Cancer: Benzophenones as Anticancer Agents

The versatility of the benzophenone scaffold has also been harnessed in the development of novel anticancer agents. By incorporating specific heterocyclic moieties, such as thiazole, researchers have created derivatives that target key pathways in cancer progression, including angiogenesis.[4][7]

Mechanism of Action: VEGF-A Inhibition

Vascular Endothelial Growth Factor A (VEGF-A) is a critical signaling protein that promotes the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth and metastasis. Certain benzophenone-thiazole derivatives have been shown to inhibit VEGF-A, thereby cutting off the tumor's blood supply.[7]

Table 3: Cytotoxicity of Benzophenone-Thiazole Derivatives against Cancer Cell Lines

| Compound | R1 | R2 | R3 | Cell Line | IC₅₀ (µM) | Reference |

| 10h | CH₃ | F | OCH₃ | EAC | 12.5 | [7] |

| 10h | CH₃ | F | OCH₃ | DLA | 15.2 | [7] |

| Sorafenib (Control) | - | - | - | MDA-MB-231 | 1.18 | [8] |

| 4b | Cl | H | H | MDA-MB-231 | 3.52 | [8] |

| 4d | NO₂ | H | H | MDA-MB-231 | 1.21 | [8] |

Quantitative Structure-Activity Relationships (QSAR): Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to correlate the chemical structure of a series of compounds with their biological activity.[9][10] By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the design of more effective drug candidates.

For benzophenone derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimalarial and anticancer effects.[9][11] These studies often reveal the importance of electronic properties (e.g., dipole moment, electron affinity) and steric factors in determining the biological response.

Conclusion and Future Perspectives

The journey of substituted benzophenones, from their humble beginnings as synthetic curiosities to their current status as privileged scaffolds in drug discovery, is a testament to the power of chemical innovation. The development of diverse and efficient synthetic methodologies has provided researchers with the tools to create a vast chemical space of benzophenone derivatives, each with the potential for unique biological activity.

The future of benzophenone research remains bright. The continued exploration of novel substitution patterns, the development of more sophisticated synthetic strategies, and the application of advanced computational tools like QSAR and molecular docking will undoubtedly lead to the discovery of new and improved therapeutic agents. As our understanding of complex biological pathways deepens, the adaptable and versatile benzophenone scaffold is poised to play an increasingly important role in addressing unmet medical needs.

References

-

National Center for Biotechnology Information. (2023). Benzophenone. In PubChem Compound Summary for CID 3102. Retrieved from [Link]

-

Ibrahim, S. R. M., Al-Siyud, D. A., Al-Faeg, E. A., Mohamed, S. G., & Hussein, G. A. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23472–23498. [Link]

-

Reddy, T. S., & Khan, I. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC advances, 7(70), 44519-44540. [Link]

- National Toxicology Program. (1991). Nomination Background: Benzophenone. U.S. Department of Health and Human Services.

-

Mahajan, S., Kamath, V., Nayak, S., & Vaidya, S. (2012). QSAR analysis of benzophenone derivatives as antimalarial agents. Indian journal of pharmaceutical sciences, 74(1), 41–47. [Link]

-

Wikipedia contributors. (2023). Benzophenone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Liang, J., et al. (2004). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural & molecular biology, 11(3), 251-257.

- Arshia, Ahad, F., Ghouri, N., Kanwal, Khan, K. M., Perveen, S., & Choudhary, M. I. (2018). Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. Royal Society Open Science, 5(5), 171771.

- Kuete, V., et al. (2024). Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 328, 118029.

- Wang, G., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Bioorganic Chemistry, 115, 105232.

- Szałach, A., et al. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 28(1), 238.

- de Oliveira, R. S., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 32(10), 1999-2011.

- Khanum, S. A., et al. (2014). Synthesis and evaluation of novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors. European journal of medicinal chemistry, 86, 555-566.

- de Fátima, Â., et al. (2016). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 21(11), 1493.

- Abdel-Aziz, A. A.-M., et al. (2018). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 21(11), 1126–1134.

- Kumar, A., & Zorzi, D. (2017). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK)

- Ielo, L., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(2), 335.

- Mirzaei, S., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Molecules, 26(17), 5143.

- BenchChem. (2023).

- Martiz, R. M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PLoS ONE, 17(4), e0265022.

- Naldoni, F. J., et al. (2010). Anti-inflammatory activity of benzophenone and xanthone derivatives isolated from Garcinia (Clusiaceae) species. Journal of Pharmacy and Pharmacology, 62(9), 1155-1160.

- Kumar, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(13), 6061-6072.

- ResearchGate. (n.d.). Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK...

- Google Patents. (n.d.).

- Abdel-Aziz, A. A.-M., et al. (2014). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 4(28), 14588-14601.

- Al-Amiery, A. A., et al. (2021). QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. Molecules, 26(23), 7306.

- Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.

- de Oliveira, R. S., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 32(10), 1999-2011.

- El-Sayed, N. N. E., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5626.

- Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.

- ResearchGate. (n.d.). Inhibition of VEGF-induced VEGFR-2 phosphorylation and IC 50 values of HT metabolites and indolic compounds.

- Mahajan, S., et al. (2012). QSAR analysis of benzophenone derivatives as antimalarial agents. Indian Journal of Pharmaceutical Sciences, 74(1), 41.

- Szałach, A., et al. (2022). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 28(1), 238.

- Singh, N., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS omega, 8(20), 17743-17779.

- Martiz, R. M., et al. (2022). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. PloS one, 17(4), e0265022.

- de Fátima, Â., et al. (2016). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 21(11), 1493.

- Nguyen, T. L., et al. (2013). QSAR Modeling on Benzo[c]phenanthridine Analogues as Topoisomerase I Inhibitors and Anti-cancer Agents. Letters in Drug Design & Discovery, 10(7), 634-645.

- Jiao, X., et al. (2022). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Oncology, 12, 981433.

- Bakherad, M., et al. (2020). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 23(1), 34–42.

- Zhang, X., et al. (2022). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 68, 116868.

- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.

- Rungrotmongkol, T., et al. (2018). Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations. Science & Technology Asia, 23(3), 1-10.

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Discovery of novel benzophenone integrated derivatives as anti-Alzheimer’s agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. ijpsonline.com [ijpsonline.com]

- 11. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 3,5-Difluoro-3'-methylbenzophenone as a Privileged Scaffold in Kinase Inhibitor and SERD Design

Topic: Strategic Applications of 3,5-Difluoro-3'-methylbenzophenone in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound (CAS 844885-06-9) serves as a high-value intermediate (HVI) in the synthesis of diaryl-based pharmacophores. Its structural utility is defined by two key features: the 3,5-difluoro substitution pattern , which enhances metabolic stability by blocking P450-mediated oxidation sites, and the 3'-methyl group , which provides a vector for exploring hydrophobic pockets in target proteins (e.g., kinases, nuclear receptors).

This guide details the application of this scaffold in the design of p38 MAP Kinase inhibitors and Selective Estrogen Receptor Degraders (SERDs) , providing validated protocols for its functionalization into bioactive heterocycles and olefins.

Chemical Profile & Structural Advantages[1][2]

The "Fluorine Effect" in Scaffold Design

The 3,5-difluoro motif is not merely decorative; it is a strategic bioisostere used to modulate the physicochemical properties of the drug candidate without altering its steric footprint significantly.

| Property | Effect of 3,5-Difluoro Substitution | Medicinal Chemistry Benefit |

| Metabolic Stability | Blocks C-H oxidation at susceptible ring positions. | Extends half-life ( |

| Lipophilicity | Increases LogP/LogD. | Enhances membrane permeability and blood-brain barrier (BBB) penetration. |

| Electronic Effects | Withdraws electron density from the ring ( | Increases acidity of phenols/anilines derived from the scaffold; strengthens |

| Conformation | Ortho/Meta fluorine atoms can lock conformation. | Reduces entropic penalty upon binding to the target active site. |

The 3'-Methyl Vector

The methyl group at the 3'-position breaks the symmetry of the benzophenone core. In kinase drug design, this "magic methyl" effect often results in a 10–100x potency boost by displacing high-energy water molecules from hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Application I: Synthesis of Diaryl Pyrazole Kinase Inhibitors

Context: Diaryl pyrazoles are a dominant class of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors (e.g., pharmacophores similar to Doramapimod). This compound acts as the direct precursor to the central pyrazole ring, ensuring the correct orientation of the aryl wings.

Mechanistic Pathway

The ketone functionality is converted to a

Figure 1: Synthetic workflow for converting the benzophenone scaffold into a kinase inhibitor core.

Experimental Protocol A: Pyrazole Ring Construction

Objective: Synthesis of a 1,5-diaryl pyrazole core from this compound.

Reagents:

-

Starting Material: this compound (1.0 eq)

-

Reagent A:

-Dimethylacetamide dimethyl acetal (DMA-DMA) or Ethyl formate -

Reagent B: Hydrazine hydrate (or substituted hydrazine)

-

Solvent: DMF or Ethanol

Step-by-Step Procedure:

-

Enaminone Formation:

-

Dissolve this compound (10 mmol) in anhydrous DMF (20 mL).

-

Add DMA-DMA (15 mmol, 1.5 eq) and heat the mixture to 110°C under

atmosphere for 12 hours. -

Checkpoint: Monitor by TLC/LC-MS for the disappearance of the ketone peak and formation of the enaminone intermediate (

). -

Concentrate in vacuo to remove excess DMA-DMA.

-

-

Cyclization:

-

Redissolve the crude enaminone residue in absolute ethanol (30 mL).

-

Add hydrazine hydrate (12 mmol, 1.2 eq) dropwise at 0°C.

-

Allow to warm to room temperature, then reflux for 4 hours.

-

Observation: A precipitate often forms as the pyrazole crystallizes.

-

-

Purification:

-

Cool the reaction mixture to 4°C. Filter the solid precipitate.

-

Wash with cold ethanol/water (1:1).

-

Recrystallize from acetonitrile to yield the target diaryl pyrazole.

-

Application II: Selective Estrogen Receptor Degraders (SERDs)

Context: The 3,5-difluorophenyl motif is critical in next-generation SERDs (e.g., analogs of AZD9496). These molecules require a rigid stilbene-like or indazole backbone to bind the Estrogen Receptor (ER) while projecting a side chain that induces proteasomal degradation.

Mechanistic Pathway

The benzophenone carbonyl is converted into an olefin (acrylic acid derivative) via a Grignard addition followed by dehydration, or a Horner-Wadsworth-Emmons reaction.

Figure 2: Divergent pathways for accessing SERD pharmacophores from the benzophenone intermediate.

Experimental Protocol B: Grignard Addition & Dehydration (Stilbene Synthesis)

Objective: Synthesis of a triaryl-olefin precursor.

Reagents:

-

Starting Material: this compound

-

Reagent: 4-Methoxybenzylmagnesium chloride (or functionalized aryl Grignard)

-

Catalyst:

-Toluenesulfonic acid (pTSA)

Step-by-Step Procedure:

-

Grignard Addition:

-

Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Add this compound (5 mmol) in anhydrous THF (15 mL).

-

Cool to 0°C. Dropwise add the Aryl Grignard reagent (6 mmol, 1.2 eq).

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour into saturated

solution. Extract with EtOAc.

-

-

Dehydration (Carbinol to Olefin):

-

Dissolve the crude tertiary alcohol in Toluene (20 mL).

-

Add catalytic pTSA (10 mol%).

-

Reflux using a Dean-Stark trap to remove water azeotropically (approx. 2-4 hours).

-

Validation: Proton NMR will show the disappearance of the O-H peak and appearance of the vinylic proton signal (typically

6.5–7.5 ppm).

-

-

Isolation:

-

Wash with

, dry over -

Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

- Pettus, L. H., et al. (2008). Discovery of p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for diaryl ketone scaffolds in p38 inhibition).

-

Scott, J. S., et al. (2016). Discovery of AZD9496: An Oral Estrogen Receptor Downregulator. Journal of Medicinal Chemistry, 59(22), 10153–10162. (Demonstrates the utility of difluorophenyl-linked pharmacophores). [Link]

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a controlled laboratory environment by qualified personnel.

Application Note: Grignard Addition to 3,5-Difluoro-3'-methylbenzophenone

Abstract & Scope

This technical guide details the optimized protocols for the nucleophilic addition of Grignard reagents (R-MgX) to 3,5-Difluoro-3'-methylbenzophenone . Due to the electron-withdrawing nature of the meta-fluorine substituents, this substrate exhibits enhanced electrophilicity at the carbonyl center compared to unsubstituted benzophenone. While this facilitates rapid addition, it also increases the risk of side reactions—specifically reduction via

Target Audience: Synthetic Organic Chemists, Process Chemists, and Medicinal Chemistry Leads.

Chemical Context & Mechanistic Insight

Substrate Analysis

The substrate, This compound , presents a unique electronic landscape:

-

Ring A (3,5-Difluoro): The two fluorine atoms are in meta positions relative to the carbonyl. Unlike para-fluorine, which can donate electron density via resonance, meta-fluorines exert a purely inductive electron-withdrawing effect (-I). This significantly lowers the LUMO energy of the carbonyl, making it highly susceptible to nucleophilic attack.

-

Ring B (3'-Methyl): The methyl group provides weak electron donation (+I) and slight steric asymmetry, but is sufficiently distal to the reaction center to avoid significant steric hindrance.

The Schlenk Equilibrium & Reactivity

Grignard reagents in solution exist in a dynamic equilibrium (Schlenk equilibrium) between monomeric and dimeric species. For electron-deficient ketones like the title compound, the coordination of the magnesium species to the carbonyl oxygen is tighter, often resulting in exothermic profiles that require strict thermal control to prevent "runaway" exotherms or biphenyl homocoupling side products.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway, highlighting the competition between the desired Nucleophilic Addition (

Caption: Mechanistic bifurcation showing the competition between direct addition (green path) and reduction (red path).

Experimental Protocols

Protocol A: Standard Addition (Non-Bulky R-Groups)

Applicability: For

Reagents:

-

Substrate: this compound (1.0 equiv).

-

Grignard Reagent: 1.2 – 1.5 equiv (in THF or Et₂O).

-

Solvent: Anhydrous THF (preferred for solubility) or Diethyl Ether.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel under an Argon or Nitrogen atmosphere.

-

Dissolution: Charge the flask with the benzophenone substrate (e.g., 1.0 mmol) and anhydrous THF (5 mL). Cool the solution to 0 °C using an ice/water bath.

-

Note: The electron-deficient nature of the ring makes the carbonyl highly reactive. Starting at 0 °C is safer than RT to control the exotherm.

-

-

Addition: Transfer the Grignard reagent to the addition funnel via cannula. Add dropwise over 15–20 minutes.

-

Observation: A color change (often to yellow or orange) indicates the formation of the halomagnesium alkoxide species.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 1–2 hours. Monitor via TLC (approx. 20% EtOAc/Hexanes) or GC-MS.

-

Quench: Cool back to 0 °C. Quench slowly with saturated aqueous NH₄Cl .

-

Caution: Do not use strong acids (HCl/H₂SO₄) immediately if the product is prone to dehydration (styrene formation), though the triaryl nature here makes dehydration difficult without heating.

-

-

Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Addition of Bulky/Reducing Grignards

Applicability: For

Optimization Strategy: Use Cerium(III) Chloride (CeCl₃) to enhance nucleophilicity and suppress basicity/reduction (Luche-type conditions).

Step-by-Step Procedure:

-

Activation: Dry anhydrous CeCl₃ (1.5 equiv) in a Schlenk flask at 140 °C under high vacuum for 2 hours. Cool to RT under Argon.

-

Slurry Formation: Add anhydrous THF and stir vigorously for 2 hours to form a fine white suspension.

-

Substrate Addition: Add the benzophenone substrate (1.0 equiv) to the CeCl₃/THF slurry. Stir for 30 mins to pre-complex the carbonyl oxygen.

-

Cryogenic Addition: Cool the mixture to -78 °C (Dry ice/Acetone).

-

Grignard Addition: Add the bulky Grignard reagent (1.5 equiv) slowly down the side of the flask.

-

Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C.

Analytical Characterization

F NMR Interpretation

Fluorine NMR is the most powerful tool for tracking this reaction without workup.

| Species | Approx.[2][4][8][9][10][11][12][13] Chemical Shift ( | Multiplicity Pattern |

| Starting Material (Ketone) | -108 to -110 ppm | Triplet ( |

| Product (Tertiary Alcohol) | -112 to -115 ppm | Multiplet. Note: If the R-group is chiral or bulky, the two F atoms may become diastereotopic. |

| Side Product (Biphenyl) | N/A | No Fluorine signal (unless fluorinated Grignard used). |

Reference Standard: Trichlorofluoromethane (CFCl₃) at 0 ppm.[11]

Workflow Visualization

Caption: Decision tree for experimental execution based on Grignard steric hindrance.

Troubleshooting & Safety

Common Issues

-

Low Yield / Starting Material Recovery: Usually due to "wet" solvent killing the Grignard. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.

-

Biphenyl Formation: If using PhMgBr, homocoupling (Ph-Ph) is a common impurity. It appears as a white solid and can be removed via recrystallization (Hexanes) or column chromatography (it elutes very fast in non-polar solvent).

-

Reduction Product: If the secondary alcohol is observed (via GC-MS M-R group), switch to Protocol B (CeCl₃) or lower the temperature.

Safety (E-E-A-T)

-

Fluorinated Compounds: While stable, fluorinated aromatics should be treated as potential irritants.

-

Exotherms: The 3,5-difluoro substitution increases reaction enthalpy. Never add Grignard rapidly to this substrate on scales >1g without active cooling.

References

-

Grignard Reaction Mechanism & Kinetics

-

Suppression of Reduction (Cerium Chloride)

-

Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society.

- Context: The authoritative source for using CeCl3 to prevent beta-hydride reduction in hindered ketones.

-

- Fluorine NMR Data: Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts. Wiley-Interscience. Context: Standard reference for aryl-fluorine chemical shifts (-100 to -120 ppm range).

-

General Grignard Protocols

Sources

- 1. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. d.web.umkc.edu [d.web.umkc.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Use of competition kinetics with fast reactions of grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

reduction of 3,5-Difluoro-3'-methylbenzophenone to a benzhydrol

Application Note: Chemoselective Reduction of 3,5-Difluoro-3'-methylbenzophenone to the Corresponding Benzhydrol

Introduction & Scope

The reduction of diaryl ketones to benzhydrols (diaryl methanols) is a pivotal transformation in medicinal chemistry. These alcohol intermediates serve as essential pharmacophores in the synthesis of antihistamines (e.g., diphenhydramine analogs), agrochemicals, and enzyme inhibitors.

This Application Note details the protocol for the reduction of This compound to (3,5-difluorophenyl)(3-methylphenyl)methanol .

While catalytic hydrogenation is often favored in industrial settings, it poses risks for halogenated substrates, specifically hydrodehalogenation (loss of fluorine) under Pd/C catalysis. Therefore, this protocol utilizes Sodium Borohydride (NaBH₄) , a chemoselective hydride donor that reduces the ketone without disturbing the reduction-sensitive fluoro-substituents or the aromatic rings.

Reaction Mechanism & Strategy

The reaction proceeds via a nucleophilic addition of a hydride ion (H⁻) from the borohydride anion to the electrophilic carbonyl carbon.

-

Chemoselectivity: NaBH₄ is mild.[1] It reduces ketones and aldehydes but leaves esters, carboxylic acids, and—crucially—aryl halides (C-F bonds) intact.

-

Electronic Influence: The 3,5-difluoro substitution pattern on the first ring exerts an electron-withdrawing inductive effect (-I), rendering the carbonyl carbon more electrophilic than in unsubstituted benzophenone. This typically results in faster reaction kinetics.

-

Steric Influence: The 3'-methyl group on the second ring adds minor steric bulk but does not significantly impede the approach of the borohydride reagent.

Visualizing the Pathway

Figure 1: Reaction pathway demonstrating the hydride transfer and subsequent protonation step.

Experimental Protocol

Safety Warning: NaBH₄ releases flammable hydrogen gas upon contact with acids or protic solvents (slowly). Ensure the reaction vessel is vented. Wear safety glasses and gloves.

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Role |

| This compound | 232.23 | 1.0 | Substrate |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.2* | Reducing Agent |

| Methanol (MeOH) | 32.04 | Solvent | Reaction Medium |

| 1M Hydrochloric Acid (HCl) | 36.46 | N/A | Quench |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | Extraction Solvent |

*Note: Theoretically, 1 mol of NaBH₄ can reduce 4 mol of ketone.[4] However, 1.0–1.2 equivalents are standard to drive the reaction to completion quickly.

Step-by-Step Procedure

-

Preparation: In a clean, dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 1.16 g (5.0 mmol) of this compound in 15 mL of Methanol .

-

Cooling: Place the RBF in an ice-water bath (0 °C). Allow the solution to cool for 10 minutes.

-

Addition: Carefully add 227 mg (6.0 mmol, 1.2 eq) of NaBH₄ portion-wise over 5 minutes.

-

Observation: Mild bubbling (H₂ evolution) will occur. Do not cap the flask tightly; use a drying tube or loose septum with a needle vent.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 45–60 minutes.

-

Monitoring (IPC): Check reaction progress via TLC (Thin Layer Chromatography) using 20% EtOAc in Hexanes.

-

Target: Disappearance of the starting ketone spot (higher R_f) and appearance of the alcohol spot (lower R_f).

-

-

Quench: Once complete, cool the flask back to 0 °C. Slowly add 10 mL of 1M HCl dropwise.

-

Caution: Vigorous bubbling will occur as excess hydride is neutralized. Stir for 10 minutes to break up boron complexes.

-

-

Workup:

-

Remove methanol under reduced pressure (Rotavap).

-

Dilute the aqueous residue with 20 mL water and extract with EtOAc (3 x 15 mL).

-

Combine organic layers and wash with Brine (1 x 20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Workup & Purification Flow

Figure 2: Downstream processing workflow ensuring removal of boron salts.

Characterization & Validation

To validate the synthesis, compare the spectral data of the product against the starting material.

Expected NMR Shifts (¹H NMR, 400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Assignment |

| Methine (CH-OH) | ~5.75 - 5.85 | Singlet (or doublet if coupled to OH) | Diagnostic Peak |

| Hydroxyl (-OH) | ~2.2 - 2.5 | Broad Singlet | Exchanges with D₂O |

| Methyl (-CH₃) | ~2.35 | Singlet | 3'-Methyl group |

| Aromatic Region | 6.8 - 7.4 | Multiplets | 7 Protons total |

Key Validation Point: The disappearance of the ketone carbonyl signal in ¹³C NMR (~195 ppm) and the appearance of the methine carbon signal (~75 ppm) confirms reduction.

Infrared Spectroscopy (IR)

-

Starting Material: Strong C=O stretch at ~1660 cm⁻¹.

-

Product: Broad O-H stretch at 3300–3400 cm⁻¹; Absence of C=O stretch.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Inactive NaBH₄ | NaBH₄ absorbs moisture and deactivates. Use a fresh bottle or increase equivalents to 1.5 eq. |

| Sticky Boron Gel | Inefficient Quench | Ensure the mixture is stirred with acid (or NH₄Cl) long enough to hydrolyze the alkoxyborate intermediate. |

| Side Products | Over-reduction | Unlikely with NaBH₄. If using stronger reagents (LiAlH₄), maintain strict temp control. |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 6: Nucleophilic addition to the carbonyl group).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.18: Reduction of ketones).

-

Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125.

-

Ranu, B. C., & Ravindran, N. (1992). Chemoselective reduction of aldehydes and ketones.[4][7] Journal of Organic Chemistry. (Demonstrates selectivity of borohydrides in presence of other groups).

Sources

- 1. zenodo.org [zenodo.org]

- 2. Specific Solvent Issues / Safety Issues with Ketone Reduction - Wordpress [reagents.acsgcipr.org]

- 3. brainly.com [brainly.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

3,5-Difluoro-3'-methylbenzophenone as a potential kinase inhibitor